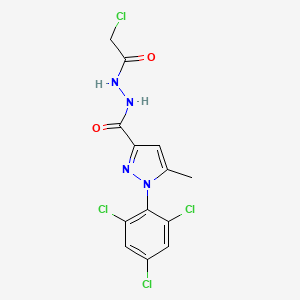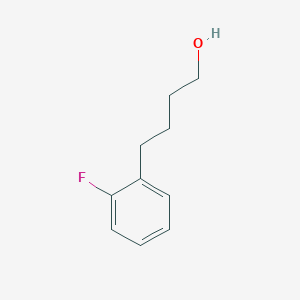
5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine is an organic compound with a unique structure that includes both pyrazole and pyrazine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine typically involves the following steps:
Formation of the Pyrazole Ring: The initial step often involves the synthesis of 1-methyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate diamines with diketones or diesters.
Coupling of Pyrazole and Pyrazine Rings: The final step involves coupling the pyrazole and pyrazine rings. This can be done through various methods, including nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: Both the pyrazole and pyrazine rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce dihydropyrazine derivatives.
科学研究应用
Chemistry
In chemistry, 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets suggests it could be developed into a treatment for various diseases, including cancer and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it a valuable component in the manufacture of dyes, pigments, and polymers.
作用机制
The mechanism of action of 5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-(1-Methyl-1H-pyrazol-3-yl)pyrazin-2-amine: Similar structure but with a different substitution pattern on the pyrazole ring.
5-(1-Phenyl-1H-pyrazol-4-yl)pyrazin-2-amine: Contains a phenyl group instead of a methyl group on the pyrazole ring.
5-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-amine: Similar structure but with a pyrimidine ring instead of a pyrazine ring.
Uniqueness
5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine is unique due to its specific substitution pattern and the presence of both pyrazole and pyrazine rings. This combination of features gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C8H9N5 |
|---|---|
分子量 |
175.19 g/mol |
IUPAC 名称 |
5-(1-methylpyrazol-4-yl)pyrazin-2-amine |
InChI |
InChI=1S/C8H9N5/c1-13-5-6(2-12-13)7-3-11-8(9)4-10-7/h2-5H,1H3,(H2,9,11) |
InChI 键 |
BEVUZLYSWMSXDZ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CN=C(C=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 6-cyano-1-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B12075769.png)
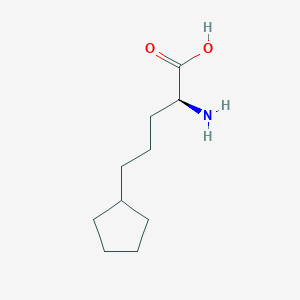
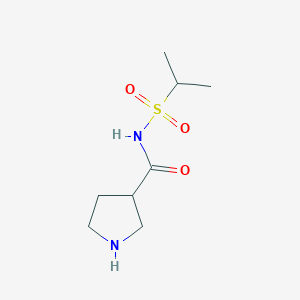

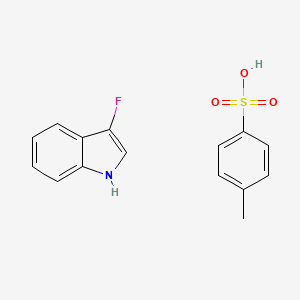

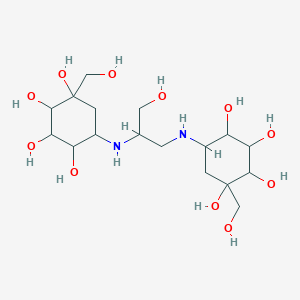
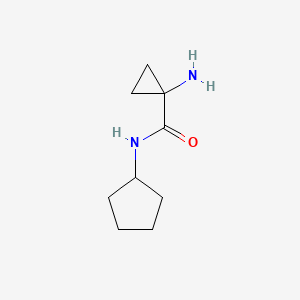
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylamino)-1,3,5-triazin-2-one](/img/structure/B12075820.png)
![6-(1-Hydroxyethyl)-3-[2-[[[(4-nitrophenyl)methoxy-oxomethyl]amino]methylideneamino]ethylthio]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12075827.png)
